Cyclopropylidene cyclopropane
Overview
Description
Cyclopropylidene cyclopropane is a compound with the molecular formula C6H8 . It is also known by other names such as cyclopropylidenecyclopropane and bicyclopropylidene . It is part of the cyclopropanes family, which are organic compounds containing the cyclopropyl group .
Synthesis Analysis
The synthesis of cyclopropylidene cyclopropane involves various methods. One approach involves reacting a α-bromo-β-ketoester with a terminal alkyl alkene in the presence of a benzophenothiazine organic photocatalyst and a base, 2,6-lutidine, under blue LED irradiation . Another method involves the use of cyclopropane methodologies in target‐directed organic syntheses .Molecular Structure Analysis
The molecular structure of cyclopropylidene cyclopropane is characterized by a molecular weight of 80.13 g/mol . The InChI key for this compound is VIVNOHOCUKALPP-UHFFFAOYSA-N . The compound has a 2D structure and a 3D conformer .Chemical Reactions Analysis
Cyclopropylidene cyclopropane can undergo various chemical reactions. For instance, it can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) . More recently, single-electron transformations featuring cyclopropyl radicals have emerged .Physical And Chemical Properties Analysis
Cyclopropylidene cyclopropane has several computed properties. It has a molecular weight of 80.13 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 0, and a Rotatable Bond Count of 0 . Its exact mass is 80.062600255 g/mol, and its monoisotopic mass is also 80.062600255 g/mol .Scientific Research Applications
Comprehensive Analysis of Cyclopropylidene Cyclopropane Applications
Cyclopropylidene cyclopropane is a compound with significant potential in various scientific research fields. Below is a detailed analysis of its unique applications across different areas of study.
Synthesis of Natural Products: Recent advances in the synthesis of cyclopropane-containing natural products have highlighted the role of cyclopropylidene cyclopropane. This compound is used in innovative synthetic methodologies to construct highly functionalized cyclopropanes, which are core structures in many natural products .
Medicinal Chemistry: In medicinal chemistry, cyclopropylidene cyclopropane derivatives exhibit a range of biological activities. They are found in compounds demonstrating antifungal, antibacterial, antiviral, and enzyme inhibition activities. For instance, derivatives like bicifadine show promise as anti-arthritic agents .
Organic Synthesis: The cyclopropyl group is pivotal in organic synthesis. Cyclopropylidene cyclopropane is involved in the development of novel synthetic methodologies that aid in the creation of compound libraries crucial for modern medicinal and combinatorial chemistry .
Future Directions
Cyclopropylidene cyclopropane and related compounds have potential for future research and applications. For instance, the advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . This opens up new possibilities for the development of novel synthetic strategies to form new chemical entities in a stereoselective manner .
properties
IUPAC Name |
cyclopropylidenecyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-5(1)6-3-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVNOHOCUKALPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181968 | |
Record name | Cyclopropylidene cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylidene cyclopropane | |
CAS RN |
27567-82-4 | |
Record name | Cyclopropylidene cyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027567824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylidene cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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